4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound featuring a benzoxazine core substituted with a chloroacetyl group at position 4 and a carboxamide moiety at position 2. Benzoxazine derivatives are known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties . Its molecular structure combines electron-withdrawing (chloroacetyl) and hydrogen-bonding (carboxamide) groups, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
4-(2-chloroacetyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-5-10(15)14-6-9(11(13)16)17-8-4-2-1-3-7(8)14/h1-4,9H,5-6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXMOGIPJRHYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1C(=O)CCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174965 | |
| Record name | 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923156-14-3 | |
| Record name | 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923156-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the reaction of 2-chloroacetyl chloride with a suitable benzoxazine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety (-CO-CH₂-Cl) is a key reactive site, enabling nucleophilic substitution (Sₙ) reactions. This group undergoes displacement with nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Example Reactions:
| Nucleophile | Product | Conditions |
|---|---|---|
| Primary amine | Amide derivative | Room temperature, base (e.g., NaHCO₃) |
| Thiophenol | Thioether analog | Polar aprotic solvent (e.g., DMF), 50°C |
These reactions are critical for generating derivatives with modified biological or physical properties .
Cyclocondensation Reactions at the Benzoxazine Core
The benzoxazine ring participates in cyclocondensation with bifunctional nucleophiles to form fused heterocycles.
Reaction with Anthranilic Acid
Under reflux in acetonitrile, the compound reacts with anthranilic acid to form quinazolino[2,3-c]benzoxazine , a fused heterocycle with potential pharmacological activity .
Reaction Pathway:
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Nucleophilic attack at the carboxamide carbonyl.
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Cyclization via dehydration.
Interaction with Aminopyrazoles
5-Aminopyrazole-4-carboxylic acids undergo cyclocondensation to yield pyrazolo[3′,4′:4,5]pyrimido[2,3-c]benzoxazines . This reaction proceeds via:
Electrophilic Functionalization via Vilsmeier-Haack Reaction
The benzoxazine core undergoes formylation under Vilsmeier-Haack conditions (POCl₃/DMF), generating 2-dimethylamino-formylidene-3-chlorobenzoxazine . This intermediate reacts further with nucleophiles to form fused systems .
Key Steps:
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Formylation : Introduction of a formyl group at C-2.
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Substitution : Chlorine at C-3 is replaced by nucleophiles (e.g., hydrazines).
Formation of Fused Heterocycles with Bifunctional Nucleophiles
The compound reacts with nucleophiles bearing dual reactive sites to form complex polycyclic systems.
| Nucleophile | Product | Conditions |
|---|---|---|
| 3-Amino-thiophene-2-carboxylate | Thieno[3′,2′:4,5]pyrimido[2,1-c]benzoxazine | Reflux in ethanol, 12h |
| Hydrazine hydrate | Pyrazolo[4,3-b]benzoxazine | Acidic conditions (HCl), 80°C |
These reactions exploit the electrophilic nature of the benzoxazine ring and the carboxamide’s ability to participate in hydrogen bonding .
Hydrolysis and Stability Considerations
While not explicitly documented for this compound, analogous benzoxazine-carboxamides undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the carboxamide to carboxylic acid.
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Basic Hydrolysis : Degradation of the benzoxazine ring.
Stability studies suggest that the chloroacetyl group may hydrolyze to glycolic acid derivatives in aqueous environments, necessitating anhydrous handling .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Sₙ substitution | Ethylenediamine, DMF | Bis-amide derivative | Drug intermediate |
| Cyclocondensation | Anthranilic acid, Δ | Quinazolino-benzoxazine | Anticancer lead |
| Vilsmeier formylation | POCl₃/DMF, 0°C | Formylidene intermediate | Heterocycle synthesis |
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds through various chemical reactions such as substitution and cyclization.
Synthetic Routes
The synthesis typically involves the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions, followed by carboxamide formation. This process can be optimized for yield and purity using techniques like chromatography.
Biology
Research indicates potential biological activities of this compound, particularly in antimicrobial and anticancer domains. Its mechanism of action often involves the formation of covalent bonds with nucleophilic sites in enzymes, leading to inhibition or modulation of biological processes.
Antimicrobial Activity
Studies have shown that derivatives of benzoxazine compounds exhibit significant antibacterial properties against various strains of bacteria. The chloroacetyl group may enhance the interaction with bacterial cell membranes.
Anticancer Properties
Preliminary in vitro studies suggest that 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Medicine
This compound is being explored as a pharmaceutical intermediate for drug development. Its ability to modify biological targets makes it a candidate for creating new therapeutic agents.
Case Study: Drug Development
A recent study investigated the use of this compound in developing novel anticancer drugs. The results indicated that modifications to the benzoxazine structure could lead to enhanced efficacy and reduced toxicity in preclinical models.
Material Science
Due to its structural properties, this compound is also utilized in producing advanced materials such as polymers and resins. Its ability to undergo polymerization reactions allows for the creation of materials with desirable mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
The following analysis compares 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide with structurally related benzoxazine derivatives, focusing on synthesis, physicochemical properties, and functional group effects.
Structural and Functional Group Variations
Key Observations :
- Carboxamide at position 2 may improve solubility compared to ester derivatives (e.g., ethyl carboxylates in ).
Key Observations :
- Yields for benzoxazine derivatives vary widely (37–85%), influenced by substituents and reaction conditions .
Physicochemical and Spectroscopic Properties
Key Observations :
Biological Activity
4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzoxazines, which have been noted for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H11ClN2O3
- Molecular Weight : 254.67 g/mol
- CAS Number : 923156-14-3
Biological Activity Overview
The biological activities of benzoxazine derivatives, including this compound, have been linked to various therapeutic effects:
- Anticancer Activity : Research has shown that benzoxazine derivatives can inhibit cancer cell proliferation. For instance, studies indicate that certain benzoxazines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Benzoxazine compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the chloroacetyl group is believed to enhance their interaction with microbial targets .
- Enzyme Inhibition : Compounds in this class have been identified as inhibitors of specific enzymes, such as GSK-3β, which plays a critical role in various cellular processes including cell proliferation and apoptosis. The inhibition of GSK-3β by related compounds has been reported with IC50 values in the low micromolar range .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes within cells, leading to altered signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that benzoxazines can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Inhibits GSK-3β with low micromolar IC50 |
Case Study: Anticancer Activity
A study focusing on the anticancer properties of benzoxazines highlighted that this compound exhibited significant cytotoxicity against human neuroblastoma cells. The treatment led to increased levels of apoptosis markers and decreased cell viability at concentrations as low as 10 µM .
Case Study: Antimicrobial Efficacy
In another study assessing antimicrobial activity, derivatives similar to 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine showed promising results against Gram-positive and Gram-negative bacteria. The chloroacetyl moiety was crucial for enhancing the antimicrobial potency compared to non-substituted analogs .
Q & A
Q. What are the recommended synthetic routes for 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Benzoxazine derivatives are typically synthesized via cyclization of substituted ethanolamine precursors with carbonyl-containing reagents. For the chloroacetyl group, acylation using chloroacetyl chloride under inert conditions (e.g., dry THF, 0–5°C) is recommended .
- Optimization : Use statistical design of experiments (DoE) to assess variables (e.g., solvent polarity, temperature, stoichiometry). For example, a 2³ factorial design can evaluate interactions between temperature (25–60°C), reaction time (6–24 hours), and catalyst (e.g., DMAP vs. pyridine) .
- Yield Improvement : Monitor intermediates via HPLC or TLC. Adjust pH during workup to minimize hydrolysis of the chloroacetyl group.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve benzoxazine ring protons (δ 3.5–4.5 ppm) and carboxamide protons (δ 6.5–7.5 ppm). Assign chloroacetyl signals (δ 4.2–4.8 ppm for CH₂Cl) via COSY and HSQC .
- X-Ray Crystallography : Co-crystallize with methanol/water (1:1) to obtain single crystals. Refinement using software like SHELXTL can confirm dihedral angles between the benzoxazine ring and carboxamide group, as demonstrated for structurally analogous compounds .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ = 283.07).
Q. What are the key stability considerations when handling and storing this compound under laboratory conditions?
Methodological Answer:
- Hydrolysis Risk : The chloroacetyl group is prone to hydrolysis in aqueous or humid environments. Store under argon at −20°C in amber vials .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (likely >150°C). Avoid prolonged heating during solvent removal.
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) can assess photodegradation. Use light-protected glassware during experiments .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and potential reaction pathways of this benzoxazine derivative?
Methodological Answer:
- Reaction Pathway Prediction : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model nucleophilic attack sites (e.g., chloroacetyl group vs. carboxamide). Transition state analysis identifies energy barriers for hydrolysis or substitution .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or dimerization tendencies .
- Software Tools : Gaussian 16 or ORCA for calculations; visualization via VMD or PyMOL.
Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound?
Methodological Answer:
- Data Reconciliation : Compare DFT-predicted NMR shifts with experimental data. Deviations >0.5 ppm may indicate unaccounted solvent effects or tautomeric forms .
- Sensitivity Analysis : Vary computational parameters (e.g., basis set, solvent model) to identify sources of discrepancy. For example, implicit vs. explicit solvent models significantly affect chloroacetyl group charge distribution .
- Experimental Validation : Perform controlled reactivity assays (e.g., hydrolysis kinetics under varying pH) to validate computational findings .
Q. How can statistical experimental design be applied to optimize the synthesis and functionalization of this compound?
Methodological Answer:
-
Screening Designs : Use a Plackett-Burman design to prioritize critical factors (e.g., catalyst loading, solvent type) from 8–12 variables .
-
Response Surface Methodology (RSM) : Central composite design optimizes yield and purity. Example factors:
Factor Range Response (Yield %) Temperature (°C) 30–70 45–82 Catalyst (mol%) 1–5 50–90 Reaction time (h) 4–12 60–85 -
Multivariate Analysis : Partial least squares (PLS) regression correlates reaction conditions with impurity profiles .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound, and how should they be designed?
Methodological Answer:
- Enzyme Inhibition : Test against serine hydrolases (e.g., chymotrypsin) via fluorometric assays. Use 10 µM–1 mM concentration ranges and measure IC₅₀ .
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa) with 24–72 hour exposure. Include controls for chloroacetyl toxicity (e.g., NAC pre-treatment) .
- Dose-Response Curves : Fit data to a four-parameter logistic model using GraphPad Prism. Replicate experiments in triplicate to ensure statistical power (p<0.05) .
Q. What green chemistry approaches can minimize hazardous byproducts in the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower EHS risks .
- Catalyst Recycling : Immobilize DMAP on silica gel to reduce waste. Reuse for 3–5 cycles with <10% activity loss .
- Waste Analysis : Use EATOS software to quantify process mass intensity (PMI). Target PMI <20 for industrial scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
